

Comprehensive Spectroscopic Elucidation of 3-Hydroxy-4-methoxybenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-4-methoxybenzophenone
Cat. No.: B8425698

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Executive Summary & Molecular Architecture

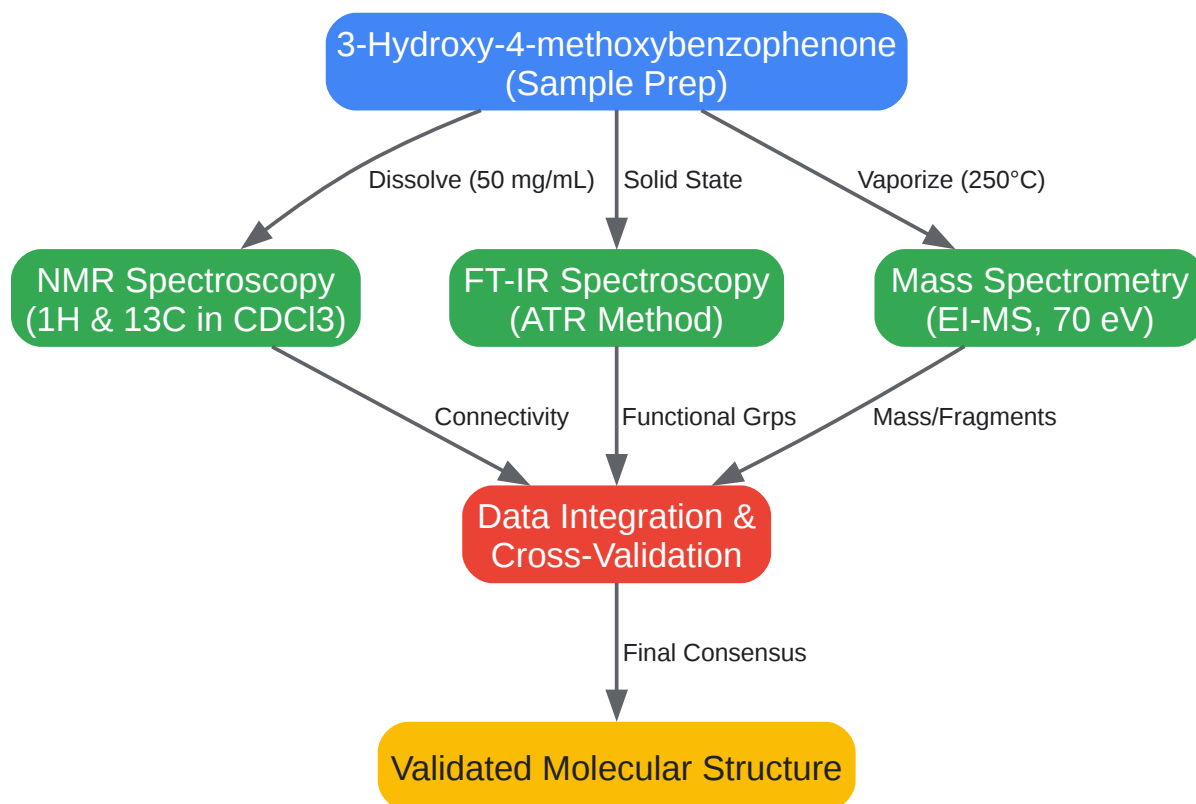
In the landscape of modern drug development and materials science, **3-Hydroxy-4-methoxybenzophenone** (CAS 66476-03-7) [1](#) serves as a critical synthetic intermediate, particularly in the development of targeted nitrated phenolic compounds [2](#) and specialized UV filters. As a Senior Application Scientist, I approach the structural validation of this molecule not merely as a checklist of analytical techniques, but as a self-validating system where each spectroscopic method independently corroborates the findings of the others.

This whitepaper details the rigorous analytical workflows, causal reasoning behind experimental parameters, and the definitive spectroscopic signatures (^1H NMR, ^{13}C NMR, FT-IR, and EI-MS) required to unequivocally characterize **3-Hydroxy-4-methoxybenzophenone**.

Self-Validating Experimental Workflows

To ensure scientific integrity, a multi-modal spectroscopic approach is mandatory. The workflow below is designed to eliminate false positives by cross-referencing nuclear connectivity (NMR),

functional group vibrations (IR), and molecular fragmentation (MS).



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Analytical workflow for the spectroscopic validation of **3-Hydroxy-4-methoxybenzophenone**.

Step-by-Step Methodologies & Causal Logic

Protocol A: Nuclear Magnetic Resonance (NMR) Acquisition

- **Causality:** We utilize deuterated chloroform (CDCl₃) rather than protic solvents like Methanol-d₄. CDCl₃ lacks exchangeable deuterium atoms, preventing the rapid H/D exchange that would otherwise mask the critical phenolic -OH signal. Tetramethylsilane (TMS) is added to establish an absolute zero-point calibration.
- **Steps:**
 - Weigh exactly 15 mg of the analyte.

- Dissolve completely in 0.6 mL of anhydrous CDCl_3 containing 0.03% v/v TMS.
- Transfer the homogenous solution to a standard 5 mm NMR tube.
- Acquire ^1H NMR at 400 MHz (16 scans, 1s relaxation delay) and ^{13}C NMR at 100 MHz (1024 scans, 2s relaxation delay) at 298 K.

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)

- Causality: Traditional KBr pellet preparation introduces hygroscopic moisture, which artificially broadens the $3000\text{--}3500\text{ cm}^{-1}$ region. ATR-FTIR analyzes the sample in its native solid state, ensuring the observed O-H stretch is exclusively due to the molecule's intrinsic intermolecular hydrogen bonding.
- Steps:
 - Clean the diamond ATR crystal with spectroscopic-grade isopropanol and record a background spectrum.
 - Deposit 2–3 mg of the solid sample directly onto the crystal.
 - Apply uniform mechanical pressure using the ATR anvil to ensure optical contact.
 - Acquire 32 co-added scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .

Protocol C: Electron Ionization Mass Spectrometry (EI-MS)

- Causality: Ionization at exactly 70 eV is the universal standard for EI-MS. This specific energy level imparts enough residual energy to the molecular ion to induce predictable, library-matchable α -cleavage pathways without obliterating the parent ion.
- Steps:
 - Dissolve 1 mg of sample in 1 mL of GC-grade methanol.
 - Inject 1 μL into the GC-MS system (split ratio 1:50).
 - Maintain the ion source temperature at 250°C and electron energy at 70 eV.

- Scan the m/z range from 50 to 300 amu.

Spectroscopic Data Elucidation

^1H and ^{13}C NMR Spectroscopy: Mapping Connectivity

The NMR spectra of **3-Hydroxy-4-methoxybenzophenone** are dictated by the push-pull electronic effects of its substituents. The methoxy group acts as a strong electron-donating group (EDG) via resonance, heavily shielding the adjacent H-5 proton (pushing it upfield to ~ 6.90 ppm). Conversely, the carbonyl group acts as an electron-withdrawing group (EWG), deshielding the ortho protons (H-2', H-6') on the unsubstituted phenyl ring, pushing them downfield to ~ 7.75 ppm.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.75	Multiplet (m)	2H	-	Unsubstituted Phenyl: H-2', H-6'
7.58	Multiplet (m)	1H	-	Unsubstituted Phenyl: H-4'
7.48	Multiplet (m)	2H	-	Unsubstituted Phenyl: H-3', H-5'
7.42	Doublet (d)	1H	2.0	Substituted Ring: H-2 (meta to H-6)
7.35	Doublet of doublets (dd)	1H	8.4, 2.0	Substituted Ring: H-6
6.90	Doublet (d)	1H	8.4	Substituted Ring: H-5 (ortho to OCH ₃)
5.80	Broad Singlet (br s)	1H	-	Phenolic -OH (exchanges with D ₂ O)
3.95	Singlet (s)	3H	-	Methoxy group (-OCH ₃)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
195.5	Quaternary (C=O)	Carbonyl carbon (conjugated)
150.2	Quaternary (C-O)	C-4 (attached to methoxy)
145.1	Quaternary (C-O)	C-3 (attached to hydroxyl)
138.2	Quaternary (C)	C-1' (Unsubstituted phenyl ipso)
132.1	Methine (CH)	C-4' (Unsubstituted phenyl para)
130.5	Quaternary (C)	C-1 (Substituted ring ipso)
129.8, 128.3	Methine (CH)	C-2', C-6' and C-3', C-5'
124.5	Methine (CH)	C-6 (Substituted ring)
115.8	Methine (CH)	C-2 (Substituted ring)
110.2	Methine (CH)	C-5 (Substituted ring)
56.1	Primary (CH ₃)	Methoxy carbon (-OCH ₃)

FT-IR Spectroscopy: Functional Group Verification

Infrared spectroscopy provides orthogonal validation of the functional groups identified in NMR. The carbonyl stretch is a critical diagnostic tool; a standard ketone absorbs near 1715 cm⁻¹, but the extensive conjugation with two aromatic rings lowers the force constant of the C=O bond, shifting the absorption to 1645 cm⁻¹.

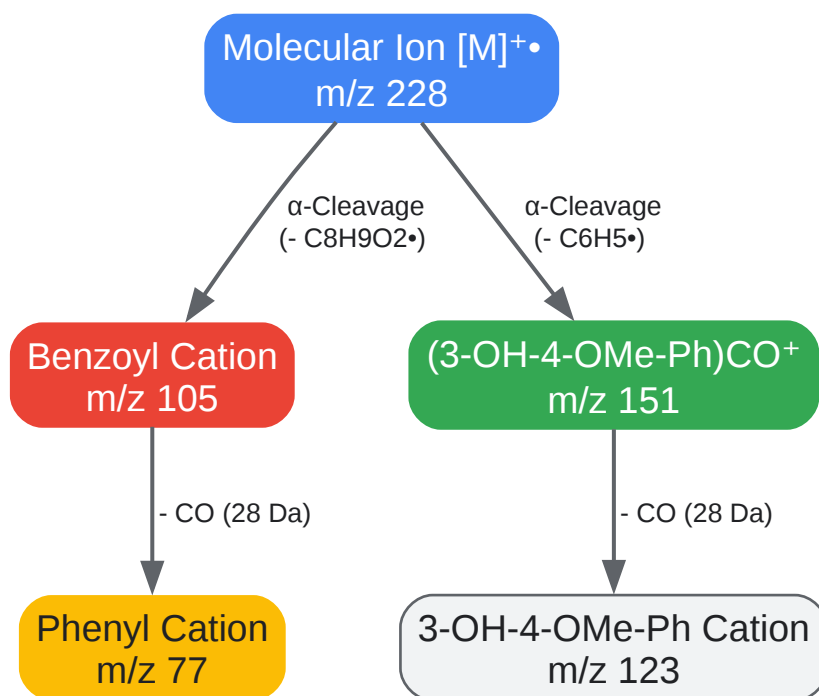
Table 3: ATR-FTIR Spectral Assignments

Wavenumber (cm ⁻¹)	Intensity	Peak Shape	Functional Group Assignment
3350	Medium	Broad	O-H stretch (intermolecular H-bonding)
3060	Weak	Sharp	C-H stretch (aromatic sp ² carbons)
2940, 2845	Weak	Sharp	C-H stretch (aliphatic methoxy sp ³ carbons)
1645	Strong	Sharp	C=O stretch (diaryl conjugated ketone)
1580, 1505	Medium	Sharp	C=C stretch (aromatic ring skeletal vibrations)
1260	Strong	Sharp	C-O stretch (asymmetric, aryl ether/phenol)

Mass Spectrometry: Mechanistic Fragmentation Pathways

Under 70 eV electron ionization, benzophenone derivatives exhibit highly predictable dissociation mechanics driven by the stability of the resulting acylium ions [3](#). The molecular ion ([M]^{+•} at m/z 228) undergoes competitive α -cleavage on either side of the carbonyl group.

Cleavage of the unsubstituted phenyl ring yields the substituted benzoyl cation (m/z 151), while cleavage of the substituted ring yields the standard benzoyl cation (m/z 105). Both of these acylium ions subsequently extrude neutral carbon monoxide (CO, 28 Da) to form their respective phenyl cations (m/z 123 and m/z 77).



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EI-MS fragmentation pathways of **3-Hydroxy-4-methoxybenzophenone** via alpha-cleavage.

Table 4: EI-MS Diagnostic Ions

m/z Ratio	Relative Abundance	Ion Identity	Mechanistic Origin
228	~40%	[M] ^{+•}	Intact molecular ion
151	~100% (Base)	[C ₈ H ₇ O ₃] ⁺	α-cleavage (loss of phenyl radical)
123	~30%	[C ₇ H ₇ O ₂] ⁺	Loss of CO from m/z 151
105	~60%	[C ₇ H ₅ O] ⁺	α-cleavage (loss of substituted aryl radical)
77	~45%	[C ₆ H ₅] ⁺	Loss of CO from m/z 105

Conclusion

The structural elucidation of **3-Hydroxy-4-methoxybenzophenone** requires a unified interpretation of orthogonal data streams. The ^1H and ^{13}C NMR spectra confirm the exact regiochemistry of the hydroxyl and methoxy substituents through predictable shielding effects. The ATR-FTIR provides definitive proof of the conjugated carbonyl and hydrogen-bonded hydroxyl networks, while the EI-MS α -cleavage patterns physically map the bipartite nature of the benzophenone core. By adhering to the self-validating protocols outlined in this guide, researchers can ensure absolute chemical confidence prior to downstream pharmaceutical or material synthesis.

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